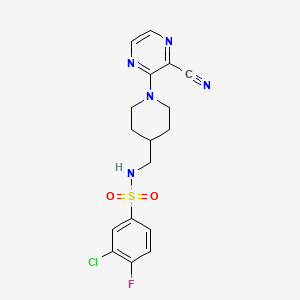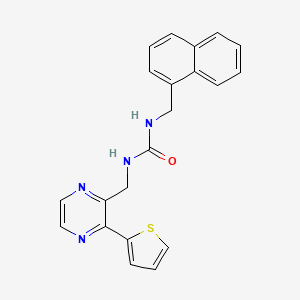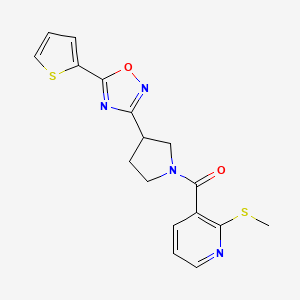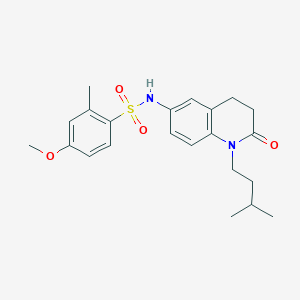
N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide, also known as U-47700, is a synthetic opioid that has gained attention in recent years due to its potential for abuse and overdose. Despite its dangerous properties, U-47700 has also been the subject of scientific research, particularly in the areas of synthesis, mechanism of action, and physiological effects.
Scientific Research Applications
Antioxidant Activity
Amid the growing interest in natural antioxidants, this compound has been investigated for its potential to scavenge free radicals and protect against oxidative stress. Researchers have assessed its in vitro antioxidant activity using methods such as total antioxidant capacity, free radical scavenging, and metal chelating assays . Further studies could explore its effectiveness in preventing cellular damage and its potential applications in food preservation or health supplements.
Antibacterial Properties
The antibacterial activity of N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide has been evaluated against both gram-positive and gram-negative bacteria. In vitro tests revealed its inhibitory effects on bacterial growth, making it a candidate for novel antimicrobial agents. Investigating its mechanism of action and potential synergy with existing antibiotics could be valuable for combating bacterial infections .
Drug Discovery
Amide compounds, including this pyrrolidine derivative, play a crucial role in drug discovery. Researchers explore their pharmacological properties, aiming to develop new therapeutic agents. This compound’s structural features make it an interesting scaffold for designing novel drugs targeting various diseases, such as cancer, inflammation, or metabolic disorders .
Pain Management
Studies have shown that related chalcones (such as 3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one) possess antinociceptive effects. While not directly studied for pain management, investigating the analgesic potential of N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide could provide insights into its role in modulating pain pathways .
Industrial Applications
Amides find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amide compounds. Understanding the chemical properties of N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide could lead to innovations in materials science and industrial processes .
Natural Product Synthesis
Amides are prevalent in natural products and synthetic intermediates. Researchers may explore the synthesis of related compounds for potential use in the production of bioactive molecules or as building blocks for more complex structures .
properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-10-6-9-16(18(17)24-2)20-19(22)21-12-11-15(13-21)14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQFKOJIOTZUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide](/img/structure/B2444816.png)


![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2444820.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride, AldrichCPR](/img/structure/B2444824.png)
![[3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate](/img/structure/B2444825.png)
![3-[(2,6-Dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine](/img/structure/B2444826.png)

![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444828.png)
![2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid](/img/structure/B2444829.png)


